molecular formula C12H12N4O2 B14905144 3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine

3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine

Cat. No.: B14905144
M. Wt: 244.25 g/mol
InChI Key: ZCFHDUZZKAHEHD-UHFFFAOYSA-N
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Description

3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine is an organic compound that features a nitro group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a nitro-substituted ketone. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-N-(1-(pyridin-2-yl)ethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

3-nitro-N-(1-pyridin-2-ylethyl)pyridin-2-amine

InChI

InChI=1S/C12H12N4O2/c1-9(10-5-2-3-7-13-10)15-12-11(16(17)18)6-4-8-14-12/h2-9H,1H3,(H,14,15)

InChI Key

ZCFHDUZZKAHEHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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